2-(2-chloro-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide
Overview
Description
2-(2-chloro-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route might involve:
Nitration: of aniline derivatives to introduce nitro groups.
Reduction: of nitro groups to amines.
Sulfonylation: to introduce the sulfonyl group.
Acylation: to form the acetamide structure.
Chlorination: to introduce the chloro group.
Phenoxylation: to attach the phenoxy group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The conditions are optimized for yield, purity, and cost-effectiveness, often using catalysts and specific solvents to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking down of the compound in the presence of water.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Hydrolysis conditions: Acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-chloro-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, modulating biological pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloroanilino)-N-(4-phenoxyphenyl)acetamide
- 2-(N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide
- 2-(2-chloro-N-methylsulfonylanilino)-N-phenylacetamide
Uniqueness
The uniqueness of 2-(2-chloro-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(2-chloro-N-methylsulfonylanilino)-N-(4-phenoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-29(26,27)24(20-10-6-5-9-19(20)22)15-21(25)23-16-11-13-18(14-12-16)28-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBWVRUIFLIJIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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